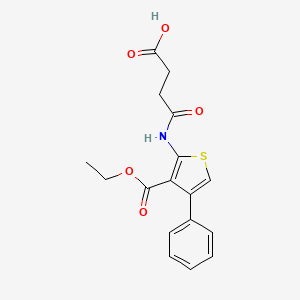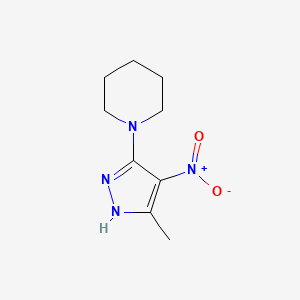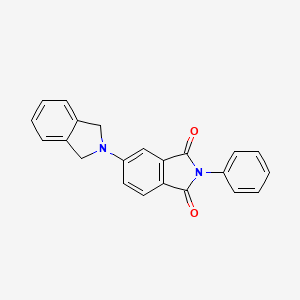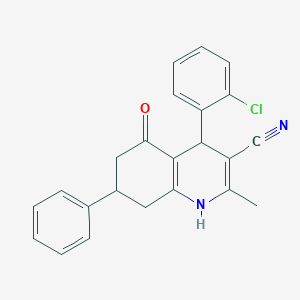![molecular formula C32H32N2O4 B11103946 N,N'-bis{(E)-[3,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B11103946.png)
N,N'-bis{(E)-[3,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}-N-[4-({(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}AMINO)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes multiple allyloxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}-N-[4-({(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}AMINO)PHENYL]AMINE typically involves a multi-step process. The initial step often includes the preparation of the 3,4-bis(allyloxy)benzaldehyde intermediate. This intermediate is then subjected to a condensation reaction with an appropriate amine to form the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}-N-[4-({(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}AMINO)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-{(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}-N-[4-({(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}AMINO)PHENYL]AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}-N-[4-({(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}AMINO)PHENYL]AMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[3,4-DIMETHOXY)PHENYL]METHYLIDENE}-N-[4-({(E)-1-[3,4-DIMETHOXY)PHENYL]METHYLIDENE}AMINO)PHENYL]AMINE
- **N-{(E)-1-[3,4-DIHYDROXY)PHENYL]METHYLIDENE}-N-[4-({(E)-1-[3,4-DIHYDROXY)PHENYL]METHYLIDENE}AMINO)PHENYL]AMINE
Uniqueness
N-{(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}-N-[4-({(E)-1-[3,4-BIS(ALLYLOXY)PHENYL]METHYLIDENE}AMINO)PHENYL]AMINE is unique due to its multiple allyloxy groups, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with other molecules, such as in drug development and materials science.
Properties
Molecular Formula |
C32H32N2O4 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1-[3,4-bis(prop-2-enoxy)phenyl]-N-[4-[[3,4-bis(prop-2-enoxy)phenyl]methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C32H32N2O4/c1-5-17-35-29-15-9-25(21-31(29)37-19-7-3)23-33-27-11-13-28(14-12-27)34-24-26-10-16-30(36-18-6-2)32(22-26)38-20-8-4/h5-16,21-24H,1-4,17-20H2 |
InChI Key |
CJDVZGOAXZPKLS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OCC=C)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate](/img/structure/B11103871.png)


![methyl 4-[(Z)-(3-{[(3-bromophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11103890.png)
![3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11103895.png)

![3-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11103900.png)
![N-(3-chlorophenyl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11103918.png)



![1-methyl-2-{[(2-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile](/img/structure/B11103953.png)
![1-[3,3-bis(4-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11103954.png)
![Methyl (3alpha)-12-oxo-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11103957.png)
